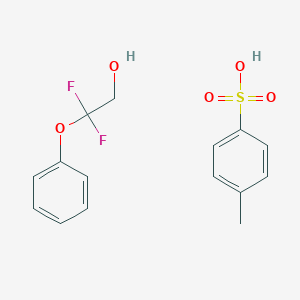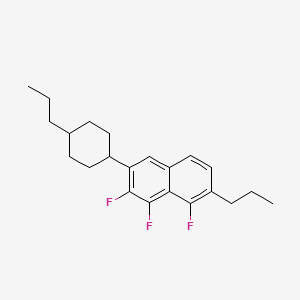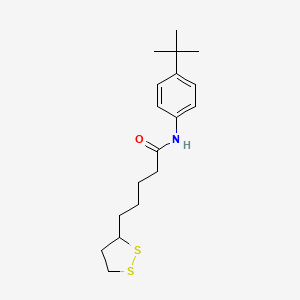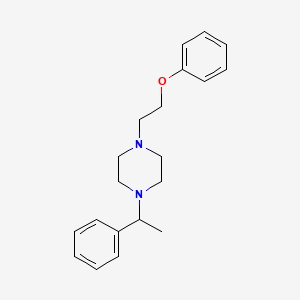![molecular formula C32H42O3 B14187229 1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol CAS No. 915316-39-1](/img/structure/B14187229.png)
1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol is a complex organic compound featuring a biphenyl core with a pentyl substituent and an octane-1,3-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol typically involves multiple steps, starting with the formation of the biphenyl core. The pentyl group is introduced via Friedel-Crafts alkylation, followed by the attachment of the methoxy group through nucleophilic substitution. The final step involves the addition of the octane-1,3-diol moiety, which can be achieved through a series of esterification and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol involves its interaction with specific molecular targets. The biphenyl core and hydroxyl groups may facilitate binding to proteins or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{4-[(4’-Hexyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol
- 1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}hexane-1,3-diol
Uniqueness
1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol is unique due to its specific combination of functional groups and structural features. The presence of both the biphenyl core and the octane-1,3-diol moiety provides distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Numéro CAS |
915316-39-1 |
|---|---|
Formule moléculaire |
C32H42O3 |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
1-[4-[[4-(4-pentylphenyl)phenyl]methoxy]phenyl]octane-1,3-diol |
InChI |
InChI=1S/C32H42O3/c1-3-5-7-9-25-11-15-27(16-12-25)28-17-13-26(14-18-28)24-35-31-21-19-29(20-22-31)32(34)23-30(33)10-8-6-4-2/h11-22,30,32-34H,3-10,23-24H2,1-2H3 |
Clé InChI |
ZZKSVCQLLUCLQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)COC3=CC=C(C=C3)C(CC(CCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)

![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)







![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)

![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)

